2,5-diethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Description
2,5-Diethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-pyridinylmethyl substituent on the sulfonamide nitrogen. This analog has a molecular formula of C₁₇H₂₂N₂O₄S, a molecular weight of 350.43 g/mol, and predicted properties including a density of 1.228 g/cm³, boiling point of 521.0°C, and pKa of 7.76 .
Properties
IUPAC Name |
2,5-diethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-22-15-11-17(16(23-5-2)10-13(15)3)24(20,21)19-12-14-8-6-7-9-18-14/h6-11,19H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZINLQGMYVFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Diethoxy and Methyl Groups: Subsequent steps involve the alkylation of the benzene ring to introduce the diethoxy and methyl substituents.
Attachment of the Pyridinylmethyl Group: The final step involves the nucleophilic substitution reaction to attach the pyridinylmethyl group to the nitrogen atom of the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-diethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridinylmethyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Triazole-Based Benzenesulfonamides
Key Compounds : 1H-1,2,4-Triazol-3-yl benzenesulfonamide derivatives (e.g., compounds 13–27 ) .
- Structural Differences : Replace the pyridinylmethyl group with a 1,2,4-triazole ring.
- Bioactivity: Antimalarial Potential: Compounds with CF₃ groups at position 5 of the triazole and halogens at position 4' showed enhanced binding to Plasmodium falciparum dihydropteroate synthase (PfDHPS), a key enzyme in folate biosynthesis . Activity Trends: The presence of CF₃ increased metabolic stability, while halogen substituents improved ligand-enzyme interactions.
| Parameter | Target Compound (Pyridinylmethyl) | Triazole Analogs (e.g., Compound 13–27) |
|---|---|---|
| Substituent on Sulfonamide | 2-Pyridinylmethyl | 1,2,4-Triazol-3-yl |
| Molecular Weight | ~350–370 (estimated) | ~300–400 (varies with substituents) |
| Key Bioactivity | Not reported | Antimalarial (PfDHPS inhibition) |
Alkylthio-Triazolyl Benzenesulfonamides
Key Compounds : 2-(Benzylthio)-N-(2,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)benzenesulfonamides (e.g., 27, 28, 30 ) .
- Structural Differences : Feature a benzylthio group at position 2 of the benzene ring and a triazolyl substituent.
- Bioactivity: Anticancer Activity: Demonstrated potency against NCI-H522 non-small cell lung cancer cells, with IGP (Inhibition of Growth Percent) values up to 71% when aromatic groups (e.g., tosyl) replaced methyl on the triazole .
| Parameter | Target Compound (Pyridinylmethyl) | Alkylthio-Triazolyl Analogs |
|---|---|---|
| Substituent on Benzene | Diethoxy, methyl | Benzylthio |
| Activity Profile | Not reported | Anticancer (NCI-H522) |
Cyclohexyl-Substituted Benzenesulfonamides
Key Compounds : N-(4-Hydroxy-4-methyl-cyclohexyl)-4-phenyl/2-pyridyl benzenesulfonamides (HMC compounds) .
- Structural Differences : Replace the pyridinylmethyl group with a hydroxy-methyl-cyclohexyl moiety.
- Therapeutic Use :
| Parameter | Target Compound (Pyridinylmethyl) | HMC Analogs |
|---|---|---|
| Substituent on Sulfonamide | Pyridinylmethyl | Cyclohexyl-hydroxy-methyl |
| Therapeutic Area | Not reported | Inflammation, autoimmune |
Implications : The pyridinylmethyl group may confer better blood-brain barrier penetration compared to bulkier cyclohexyl derivatives.
Quinoline-Based Analogs
Key Compounds: ML-3H2 analogs (e.g., clioquinol, iodoquinol) .
- Structural Differences: Replace the benzene-sulfonamide core with a quinoline scaffold.
- Clinical Relevance : Used for antimicrobial and metal-chelating properties (e.g., Alzheimer’s therapy) .
| Parameter | Target Compound (Pyridinylmethyl) | Quinoline Analogs |
|---|---|---|
| Core Structure | Benzenesulfonamide | Quinoline |
| Key Applications | Not reported | Antimicrobial, chelation |
Implications: The benzenesulfonamide core may offer a broader range of derivatization compared to quinoline, but with reduced metal-binding capacity.
Biological Activity
2,5-Diethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound notable for its unique structure, which includes both ethoxy and pyridinyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 322.4 g/mol. Its structure can be described as follows:
- Core Structure : Benzenesulfonamide
- Substituents :
- Two ethoxy groups at positions 2 and 5
- A methyl group at position 4
- A pyridinylmethyl group attached to the nitrogen atom
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known for its efficacy against various bacterial strains, primarily due to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives. The presence of the pyridinyl group may enhance the compound's ability to interact with specific cancer cell receptors or enzymes, leading to apoptosis in tumor cells. Notably, similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with target proteins and enzymes. Preliminary data suggest that the diethoxy and pyridinylmethyl substituents contribute to enhanced solubility and reactivity, potentially increasing the compound's efficacy as a therapeutic agent.
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Streptococcus pneumoniae | 13 |
| Escherichia coli | 10 |
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound was tested against human breast cancer cells (MCF-7). The findings revealed that it induced apoptosis at concentrations as low as 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 50 | 40 |
| 100 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
